lithium;1,1,1-trimethoxybutane
Description
Lithium;1,1,1-trimethoxybutane (C8H18LiO3) is a lithium-containing organometallic compound derived from 1,1,1-trimethoxy-3-methylbutane (CAS 74252-65-6) . The parent compound is characterized by a branched alkane structure with three methoxy groups attached to the central carbon, forming a sterically hindered environment. Key physical properties include:
- Molecular weight: 162.23 g/mol (parent compound)
- Boiling point: 149.2 °C at 760 mmHg
- Density: 0.9 g/cm³
- Solubility: Likely soluble in organic solvents due to its lipophilic trimethoxy groups .
The lithium derivative is hypothesized to form via deprotonation or substitution at the methoxy-bearing carbon, creating a stabilized lithium-alkoxide complex. Such compounds are typically employed in organic synthesis as bases or nucleophiles, leveraging the electron-donating methoxy groups to modulate reactivity.
Properties
CAS No. |
139408-80-3 |
|---|---|
Molecular Formula |
C7H15LiO3 |
Molecular Weight |
154.2 g/mol |
IUPAC Name |
lithium;1,1,1-trimethoxybutane |
InChI |
InChI=1S/C7H15O3.Li/c1-5-6-7(8-2,9-3)10-4;/h1,5-6H2,2-4H3;/q-1;+1 |
InChI Key |
QHLVUAAPLZGMPF-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].COC(CC[CH2-])(OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium;1,1,1-trimethoxybutane typically involves the reaction of 1,1,1-trimethoxybutane with a lithium reagent. One common method is the reaction of 1,1,1-trimethoxybutane with lithium metal in an inert solvent such as hexane or benzene. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the lithium compound. The general reaction is as follows:
C7H16O3+Li→C7H16O3Li
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods as described above. The process is optimized for yield and purity, often involving the use of high-purity reagents and controlled reaction conditions to ensure the consistent production of the compound.
Chemical Reactions Analysis
Types of Reactions
Lithium;1,1,1-trimethoxybutane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: It can be reduced to form simpler hydrocarbons.
Substitution: The lithium atom can be substituted with other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophiles like alkyl halides (R-X) can react with the lithium compound to form new carbon-lithium bonds.
Major Products Formed
Oxidation: Produces carbonyl compounds such as aldehydes or ketones.
Reduction: Produces alkanes or alkenes.
Substitution: Produces new organolithium compounds with different alkyl or aryl groups.
Scientific Research Applications
Lithium;1,1,1-trimethoxybutane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-carbon bonds.
Biology: Investigated for its potential use in biochemical assays and as a precursor for biologically active molecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of lithium;1,1,1-trimethoxybutane involves its ability to act as a nucleophile due to the presence of the lithium atom. The compound can donate electrons to electrophiles, facilitating various chemical reactions. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile.
Comparison with Similar Compounds
Lithium Trifluoromethanesulfonate (Lithium Triflate)
- Molecular formula : CF3LiO3S
- Applications : Widely used as a conductive salt in lithium-ion batteries and as a catalyst in organic reactions due to its high solubility in polar aprotic solvents .
- Key differences: Unlike lithium;1,1,1-trimethoxybutane, lithium triflate is highly polar and hygroscopic, making it unsuitable for non-polar reaction environments. Its trifluoromethyl group enhances thermal stability but reduces nucleophilicity compared to methoxy-stabilized lithium compounds .
Lithium Bis(trifluoromethanesulfonyl)imide
- Molecular formula: C2F6LiNO4S2
- Applications : A cornerstone in ionic liquid formulations and high-temperature electrolytes due to exceptional thermal stability and low viscosity .
- Key differences : The imide structure provides superior electrochemical stability compared to this compound, which lacks the delocalized charge of the bis(triflyl)imide anion .
Lithium Diisopropylamide (LDA)
- Molecular formula : C6H14LiN
- Applications: A strong, non-nucleophilic base for deprotonation reactions in synthesis .
- Key differences : LDA’s reactivity is driven by its amide structure, enabling rapid deprotonation of acidic protons. In contrast, this compound may exhibit milder basicity due to steric hindrance and electron-donating methoxy groups .
Lithium Trimethylsilanolate
- Molecular formula : C3H9LiOSi
- Applications : Used in silylation reactions and as a precursor for silicon-based materials .
- Key differences : The silicon-oxygen bond in this compound confers distinct reactivity in silylation, whereas this compound’s carbon-centered structure favors alkylation or ether-forming reactions .
Comparative Data Table
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